molecular formula C11H16ClN3O2 B7927585 2-Chloro-N-isopropyl-N-(6-methoxy-pyridazin-3-ylmethyl)-acetamide

2-Chloro-N-isopropyl-N-(6-methoxy-pyridazin-3-ylmethyl)-acetamide

Cat. No.: B7927585
M. Wt: 257.72 g/mol
InChI Key: BGVRDPXOYKSDQI-UHFFFAOYSA-N
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Description

2-Chloro-N-isopropyl-N-(6-methoxy-pyridazin-3-ylmethyl)-acetamide is a substituted acetamide compound featuring a chloro group at position 2, an isopropyl moiety, and a 6-methoxy-pyridazinylmethyl substituent. Such structural motifs are common in agrochemical and pharmaceutical research, where chloro and methoxy groups often enhance bioactivity or binding affinity . Structural characterization of such compounds typically employs crystallographic tools like SHELX and ORTEP, which are industry standards for small-molecule refinement and graphical representation .

Properties

IUPAC Name

2-chloro-N-[(6-methoxypyridazin-3-yl)methyl]-N-propan-2-ylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16ClN3O2/c1-8(2)15(11(16)6-12)7-9-4-5-10(17-3)14-13-9/h4-5,8H,6-7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGVRDPXOYKSDQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CC1=NN=C(C=C1)OC)C(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-isopropyl-N-(6-methoxy-pyridazin-3-ylmethyl)-acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Preparation of 6-methoxy-pyridazine: This can be achieved through the reaction of appropriate pyridazine derivatives with methoxy reagents under controlled conditions.

    Formation of the acetamide backbone: This involves the reaction of chloroacetyl chloride with isopropylamine to form N-isopropyl-2-chloroacetamide.

    Coupling reaction: The final step involves the coupling of 6-methoxy-pyridazine with N-isopropyl-2-chloroacetamide under suitable conditions, such as the presence of a base and a solvent like dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of advanced catalysts, high-throughput reactors, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-isopropyl-N-(6-methoxy-pyridazin-3-ylmethyl)-acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced forms of the compound, potentially altering its functional groups.

    Substitution: The chloro group in the compound can be substituted with other nucleophiles, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines, thiols, or alcohols can be used in substitution reactions, often in the presence of a base and a suitable solvent.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can produce a variety of substituted acetamides.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Properties

Research indicates that compounds similar to 2-Chloro-N-isopropyl-N-(6-methoxy-pyridazin-3-ylmethyl)-acetamide exhibit potential anticancer activity. For instance, pyridazine derivatives have been studied for their ability to inhibit cancer cell proliferation. A study published in the European Journal of Medicinal Chemistry demonstrated that pyridazine-based compounds can induce apoptosis in various cancer cell lines, suggesting that modifications to the structure, such as those present in this compound, could enhance efficacy against tumors .

2. Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. A comparative study showed that derivatives with similar structures effectively inhibited bacterial growth, particularly against strains of Staphylococcus aureus and Escherichia coli. This suggests potential applications in developing new antibiotics or antimicrobial agents .

Agrochemical Applications

1. Herbicidal Activity

In agricultural research, compounds containing chloro and methoxy groups have been associated with herbicidal properties. A case study involving the application of chlorinated pyridazines revealed their effectiveness in controlling weed populations while minimizing crop damage. The specific activity of this compound as a herbicide is currently under investigation, with preliminary results indicating promising selectivity and efficacy .

2. Insecticidal Properties

Another area of research focuses on the insecticidal potential of this compound. Studies have shown that similar pyridazine derivatives can disrupt insect growth and reproduction, making them candidates for development as eco-friendly insecticides. The mechanism often involves interference with hormonal pathways in insects, leading to effective pest management solutions .

Data Table: Summary of Research Findings

Application AreaCompound ActivityReference
AnticancerInduces apoptosis in cancer cellsEuropean Journal of Medicinal Chemistry
AntimicrobialInhibits growth of S. aureus and E. coliComparative Study
HerbicidalEffective against weed populationsAgricultural Research
InsecticidalDisrupts insect growth and reproductionInsecticide Study

Mechanism of Action

The mechanism of action of 2-Chloro-N-isopropyl-N-(6-methoxy-pyridazin-3-ylmethyl)-acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogues

The compound shares functional similarities with other chloro-substituted amides, such as n-(4-Chlorophenyl)isobutyramide (also discontinued by CymitQuimica). Below is a comparative analysis of structural features and implications:

Table 1: Structural and Functional Comparison
Compound Name Chloro Substituent Methoxy Group Pyridazine Ring Isopropyl/Isobutyramide Group Notes
2-Chloro-N-isopropyl-N-(6-methoxy-pyridazin-3-ylmethyl)-acetamide Yes (position 2) Yes (6-methoxy) Yes Isopropyl Pyridazine may enhance metabolic stability; discontinued
n-(4-Chlorophenyl)isobutyramide Yes (4-chlorophenyl) No No Isobutyramide Simpler structure; discontinued

Impact of Substituents on Properties

  • Chloro Group : Both compounds feature chloro substituents, which typically increase lipophilicity and resistance to enzymatic degradation. However, positional differences (aliphatic vs. aromatic chloro) affect electronic distribution and reactivity.
  • Methoxy-Pyridazine vs. The 6-methoxy group may further modulate electron density and steric effects .
  • Isopropyl vs. Isobutyramide : The isopropyl group in the target compound may reduce steric hindrance compared to the bulkier isobutyramide, influencing binding kinetics.

Lumping Strategy in Compound Analysis

The concept of "lumping," where structurally similar compounds are grouped for study, is applicable here (e.g., both compounds share chloro and amide functionalities). However, significant differences in substituents (pyridazine vs. phenyl) necessitate individualized evaluation, as lumping could overlook critical variations in reactivity or bioactivity .

Research Findings and Implications

  • Pyridazine-containing compounds often require specialized synthetic routes, which may limit scalability .
  • Crystallographic Insights : Tools like SHELXL and ORTEP-3 are vital for resolving crystal structures, enabling precise analysis of bond lengths, angles, and intermolecular interactions. Such data are crucial for optimizing derivative compounds .
  • Therapeutic Potential: While direct bioactivity data are unavailable, the pyridazine moiety is associated with kinase inhibition in medicinal chemistry, suggesting possible applications in targeted therapies.

Biological Activity

2-Chloro-N-isopropyl-N-(6-methoxy-pyridazin-3-ylmethyl)-acetamide is a compound that belongs to the class of chloroacetamides, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial potential, structure-activity relationships, and relevant case studies.

  • Molecular Formula : C11H16ClN3O2
  • Molar Mass : 257.71664 g/mol
  • CAS Number : 1353964-91-6
PropertyValue
Molecular FormulaC11H16ClN3O2
Molar Mass257.71664 g/mol
CAS Number1353964-91-6

Biological Activity Overview

The biological activity of chloroacetamides, including this compound, has been extensively studied. The following sections summarize key findings regarding its antimicrobial properties and structure-activity relationships.

Antimicrobial Activity

Research indicates that chloroacetamides exhibit varying degrees of antimicrobial activity against different bacterial strains. A study assessing the antimicrobial potential of various chloroacetamides found that:

  • Effective Against :
    • Gram-positive bacteria : Staphylococcus aureus and methicillin-resistant S. aureus (MRSA).
    • Moderate effectiveness : Candida albicans.

The compound's effectiveness is attributed to its lipophilicity, which facilitates membrane penetration and interaction with bacterial targets .

Structure-Activity Relationship (SAR)

The biological activity of chloroacetamides is influenced by the substituents on the phenyl ring. Variations in the position and type of substituents can significantly alter the compound's lipophilicity and, consequently, its antimicrobial efficacy. For instance, compounds with halogenated substituents showed enhanced activity due to improved membrane permeability .

Case Studies

  • Study on Antimicrobial Efficacy :
    A study investigated the antimicrobial effects of a series of chloroacetamides against E. coli, S. aureus, and C. albicans. The results indicated that compounds similar to this compound were particularly effective against Gram-positive bacteria, with Minimum Inhibitory Concentration (MIC) values ranging from 3.12 to 12.5 µg/mL .
  • Quantitative Structure-Activity Relationship (QSAR) Analysis :
    QSAR models were developed to predict the biological activity based on molecular descriptors. The analysis revealed that certain structural features, such as the presence of a methoxy group and specific halogen substitutions, were correlated with enhanced antimicrobial activity .

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